molecular formula C9H6Cl2O B1322922 5,6-Dichloro-2,3-dihydro-1H-inden-1-one CAS No. 68755-31-7

5,6-Dichloro-2,3-dihydro-1H-inden-1-one

Cat. No. B1322922
CAS RN: 68755-31-7
M. Wt: 201.05 g/mol
InChI Key: KSTYRFWOQUWBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-2,3-dihydro-1H-inden-1-one, commonly referred to as 5,6-DCDI, is a synthetic molecule with a wide range of potential applications in scientific research. It is a small, stable, and relatively inexpensive molecule that has been used in many areas of research, including biochemistry, pharmacology, and toxicology. The molecule has been studied for its ability to bind to certain proteins, as well as its potential as a therapeutic agent.

Scientific Research Applications

Chemical Synthesis and Modifications

  • Synthesis Techniques : Research on 5,6-Dichloro-2,3-dihydro-1H-inden-1-one has explored various synthesis techniques. One study details the preparation of 3a,8a-dihydrocyclopent[a]inden-3(8H)-one from a known compound through ketone transposition and introduction of a double bond, with an examination of its photochemical behavior (Sugihara, Sugimura, & Murata, 1983). Another study presents the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage (Hu et al., 2022).

Applications in Polymer and Material Science

  • Polymer Solar Cells : A significant application is found in polymer solar cells. The alteration of end-capping groups in non-fullerene electron-acceptors, including this compound, leads to varied performance in polymer solar cells. Modifications in these molecules result in bathochromically-shifted spectra, enhanced molar extinct coefficients, deepened molecular energy levels, and reduced dipole moments, demonstrating their importance in solar cell efficiency (Liu et al., 2020).

Biological and Medical Research

  • Antioxidant and Antihyperglycemic Agents : Research has been conducted on the synthesis of coumarin derivatives containing pyrazole and indenone rings, including 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. These compounds show promising in vitro antioxidant activity and significant in vivo antihyperglycemic activity, suggesting potential therapeutic applications (Kenchappa et al., 2017).

Miscellaneous Applications

  • Catalysis and Reaction Mechanisms : Studies involving this compound also include catalysis and reaction mechanism investigations. For example, a study on palladium-catalyzed hydration-olefin insertion cascade assisted by internal nucleophiles for synthesizing biologically significant 2,3-dihydro-1H-inden-1-ones under mild conditions, revealing crucial insights into the reaction mechanism (Vinoth et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 . The compound is classified under the GHS07 pictogram .

Biochemical Analysis

Biochemical Properties

5,6-Dichloro-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects the expression of genes involved in cell survival and apoptosis, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound binds to the active sites of enzymes, such as cytochrome P450, resulting in the inhibition of their catalytic activity . Additionally, this compound has been shown to modulate the activity of transcription factors, leading to changes in gene expression and cellular responses. The binding interactions of this compound with biomolecules are critical for its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress . Threshold effects have been observed, where the biological activity of this compound increases with increasing dosage up to a certain point, beyond which toxic effects become more pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound is metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The interaction of this compound with metabolic enzymes can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and be distributed to various cellular compartments, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications, which direct the compound to specific organelles and influence its biological activity.

properties

IUPAC Name

5,6-dichloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTYRFWOQUWBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628826
Record name 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68755-31-7
Record name 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68755-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 20 g of 3-(3,4-dichlorophenyl)-propionic acid [J. Med. Chem., Vol. 16(2) (1973), p. 101-106] and 100 ml of thionyl chloride was refluxed for 30 minutes and the thionyl chloride was then evaporated. The residue was taken up in 20 ml of methylene chloride and the solution was poured into a suspension of 20 g of aluminum chloride in 150 ml of methylene chloride. The mixture was stirred for one hour at room temperature and 30 minutes at 50° C. The mixture was poured over ice and was stirred for 30 minutes and then was extracted with methylene chloride.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.